molecular formula C16H25N5O3S B070664 Cyclohexaneethanesulfonamide, 1-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- CAS No. 175215-31-3

Cyclohexaneethanesulfonamide, 1-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Katalognummer B070664
CAS-Nummer: 175215-31-3
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: REMOABBRHUVCDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexaneethanesulfonamide, 1-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as CPTIO and has been found to have a range of biochemical and physiological effects. In

Wirkmechanismus

CPTIO acts as a nitric oxide scavenger by reacting with NO to form nitrosocyclohexylamine. This reaction prevents the reaction of NO with superoxide, which can lead to the formation of peroxynitrite. CPTIO has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPTIO has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of disease. CPTIO has also been found to improve endothelial function and reduce blood pressure in hypertensive rats. Additionally, CPTIO has been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

CPTIO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. CPTIO is also relatively non-toxic and has been used in a range of in vitro and in vivo studies. However, there are some limitations to the use of CPTIO in lab experiments. It has been found to have some non-specific effects, which may complicate data interpretation. Additionally, CPTIO may have limited solubility in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for the study of CPTIO. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. CPTIO has been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of these diseases. Additionally, CPTIO may have potential applications in the treatment of cardiovascular disease. It has been found to improve endothelial function and reduce blood pressure in animal models of hypertension. Further studies are needed to explore the potential therapeutic applications of CPTIO in these and other areas of research.
Conclusion:
In conclusion, CPTIO is a chemical compound that has been extensively studied for its potential therapeutic applications. It has antioxidant properties and has been used as a spin trap for the detection of free radicals. CPTIO has also been used in the study of nitric oxide signaling pathways and has been found to have a range of biochemical and physiological effects. While there are some limitations to the use of CPTIO in lab experiments, it has several advantages and may have potential therapeutic applications in the treatment of neurodegenerative and cardiovascular diseases. Further studies are needed to explore the full potential of CPTIO in these and other areas of research.

Synthesemethoden

The synthesis of CPTIO involves the reaction of 1,2,4-triazole with 2,7-dimethylpyridazine in the presence of an acid catalyst. The resulting product is then reacted with formaldehyde and cyclohexylamine to produce CPTIO. This reaction has been optimized to produce high yields of CPTIO with minimal impurities.

Wissenschaftliche Forschungsanwendungen

CPTIO has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant properties and has been used as a spin trap for the detection of free radicals. CPTIO has also been used in the study of nitric oxide (NO) signaling pathways. It has been found to inhibit the reaction of NO with superoxide, which can lead to the formation of peroxynitrite, a highly reactive species that can cause cellular damage.

Eigenschaften

CAS-Nummer

175215-31-3

Produktname

Cyclohexaneethanesulfonamide, 1-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Molekularformel

C16H25N5O3S

Molekulargewicht

367.5 g/mol

IUPAC-Name

2-[1-[(2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]ethanesulfonamide

InChI

InChI=1S/C16H25N5O3S/c1-12-10-14-18-13(2)19-21(14)20-15(12)24-11-16(6-4-3-5-7-16)8-9-25(17,22)23/h10H,3-9,11H2,1-2H3,(H2,17,22,23)

InChI-Schlüssel

REMOABBRHUVCDB-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=NN2N=C1OCC3(CCCCC3)CCS(=O)(=O)N)C

Kanonische SMILES

CC1=CC2=NC(=NN2N=C1OCC3(CCCCC3)CCS(=O)(=O)N)C

Andere CAS-Nummern

175215-31-3

Synonyme

2-[1-[(4,8-dimethyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen- 3-yl)oxymethyl]cyclohexyl]ethanesulfonamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.